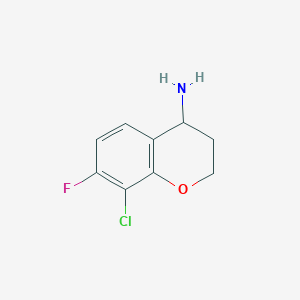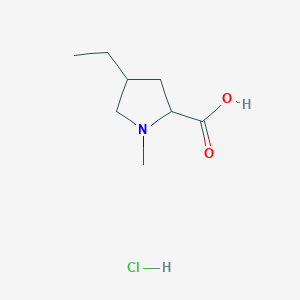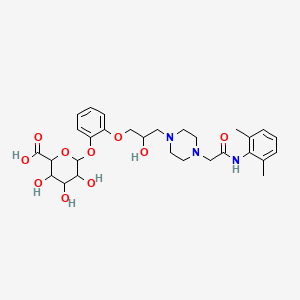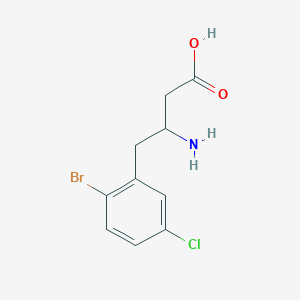
3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 3-amino-4-(2-bromo-5-clorofenil)butírico es un compuesto orgánico con la fórmula molecular C10H12BrClNO2. Este compuesto se caracteriza por la presencia de un grupo amino, un átomo de bromo y un átomo de cloro unidos a un anillo de fenilo, junto con una porción de ácido butírico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 3-amino-4-(2-bromo-5-clorofenil)butírico típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la bromación y cloración de un anillo de fenilo, seguido de la introducción de un grupo amino y la porción de ácido butírico. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala, utilizando reactores automatizados y sistemas de flujo continuo para asegurar un alto rendimiento y pureza. El uso de métodos avanzados de purificación como la recristalización y la cromatografía también es común para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 3-amino-4-(2-bromo-5-clorofenil)butírico puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino puede oxidarse para formar los compuestos nitro correspondientes.
Reducción: Los átomos de bromo y cloro pueden reducirse bajo condiciones específicas.
Sustitución: Los átomos de halógeno pueden sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan comúnmente.
Reducción: El gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C) se utiliza a menudo.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) o el terc-butóxido de potasio (KOtBu) se utilizan en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que las reacciones de sustitución pueden producir una variedad de compuestos aromáticos funcionalizados.
Aplicaciones Científicas De Investigación
El Ácido 3-amino-4-(2-bromo-5-clorofenil)butírico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 3-amino-4-(2-bromo-5-clorofenil)butírico involucra su interacción con objetivos y vías moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que los átomos de halógeno pueden participar en la unión halógena. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-amino-4-(2,4-diclorofenil)butírico
- Ácido 3-amino-4-(2-bromo-4-clorofenil)butírico
- Ácido 3-amino-4-(2-fluoro-5-clorofenil)butírico
Singularidad
El Ácido 3-amino-4-(2-bromo-5-clorofenil)butírico es único debido a la posición específica de los átomos de bromo y cloro en el anillo de fenilo, lo que puede influir en su reactividad química y actividad biológica. Esta estructura distintiva permite interacciones únicas con objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C10H11BrClNO2 |
|---|---|
Peso molecular |
292.55 g/mol |
Nombre IUPAC |
3-amino-4-(2-bromo-5-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrClNO2/c11-9-2-1-7(12)3-6(9)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15) |
Clave InChI |
RXEIJUZMMDNABT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CC(CC(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)
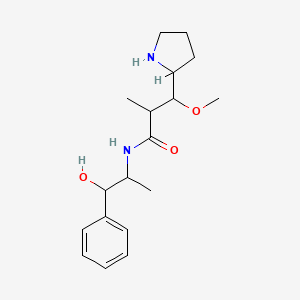
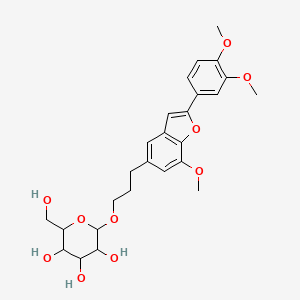
![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)
![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
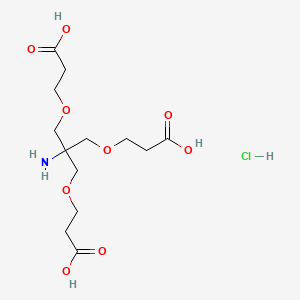
![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)



